molecular formula C7H6ClN3 B1292655 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine CAS No. 1000340-80-6

6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine

Cat. No. B1292655
CAS RN: 1000340-80-6
M. Wt: 167.59 g/mol
InChI Key: IKFOABTXBHOTPL-UHFFFAOYSA-N
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Description

6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine is a heterocyclic organic compound that belongs to the pyrrolopyridine family. It has a molecular weight of 167.6 .


Molecular Structure Analysis

The InChI code for 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine is 1S/C7H6ClN3/c8-6-3-5(9)4-1-2-10-7(4)11-6/h1-3H, (H3,9,10,11) . This indicates the presence of 7 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine include a molecular weight of 167.6 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine: serves as a precursor in the synthesis of various heterocyclic compounds. These structures are significant due to their presence in numerous pharmacologically active molecules. The compound’s ability to undergo various chemical reactions makes it a versatile building block for creating complex molecular architectures found in many drugs .

Biomedical Research

In biomedical research, this compound has been utilized to develop molecules with potential biological activity. Its structural similarity to nucleotides allows it to interact with biological macromolecules, which can be exploited in the design of new drugs .

Cancer Therapy

Derivatives of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine have been investigated as potent inhibitors of fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor growth and development. Targeting FGFRs with these derivatives can be an effective strategy for cancer therapy .

Enzyme Inhibition

This compound is also studied for its enzyme inhibitory properties. By modifying certain functional groups, researchers can create derivatives that inhibit specific enzymes involved in disease pathways, offering a targeted approach to treat various conditions .

Signal Transduction Research

The compound’s derivatives are used to study signal transduction pathways in cells. These pathways are essential for understanding cellular responses to external stimuli and are implicated in many diseases, including cancer and diabetes .

Development of Diagnostic Agents

Research is being conducted to use this compound in the development of diagnostic agents. Its structural properties allow for the creation of molecules that can bind to specific targets within the body, potentially aiding in the detection of diseases .

Safety and Hazards

The safety information available indicates that 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine is hazardous . The hazard statements include H302 - Harmful if swallowed, and H318 - Causes serious eye damage . The precautionary statements include P280 - Wear protective gloves/protective clothing/eye protection/face protection, and P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Future Directions

The future directions of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine and its derivatives could involve further exploration of their potential as FGFR inhibitors for cancer therapy . Additionally, the development of synthetic strategies and approaches to these compounds could also be a focus of future research .

properties

IUPAC Name

6-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-6-3-5(9)4-1-2-10-7(4)11-6/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFOABTXBHOTPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646915
Record name 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1000340-80-6
Record name 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000340-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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